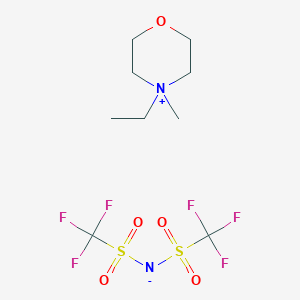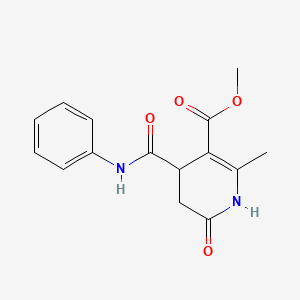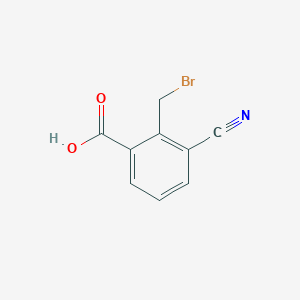![molecular formula C22H20ClNO7S B12113975 diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a chromenone (coumarin) moiety linked to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving appropriate precursors such as α-haloketones and thiourea.
Coupling of Chromenone and Thiophene: The final step involves coupling the chromenone and thiophene moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of base catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s chromenone and thiophene moieties make it a candidate for use in organic electronics and photonics.
作用機序
The mechanism of action of diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation, inflammation, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, or others relevant to its biological activity.
類似化合物との比較
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which are known for their anticoagulant properties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic synthesis and materials science.
Uniqueness
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of chromenone and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H20ClNO7S |
|---|---|
分子量 |
477.9 g/mol |
IUPAC名 |
diethyl 5-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H20ClNO7S/c1-5-29-21(27)17-11(4)18(22(28)30-6-2)32-20(17)24-19(26)16-9-14(25)12-8-13(23)10(3)7-15(12)31-16/h7-9H,5-6H2,1-4H3,(H,24,26) |
InChIキー |
GYVLQVSTAVNTLU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)




![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)

![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)



![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)


